Cas no 1416444-80-8 ((S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride)

(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
- (S)-(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL
- [(2S)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride
- (S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride
- MFCD22690357
- CS-0129997
- 1416444-80-8
- [(2S)-6,6-DIMETHYLMORPHOLIN-2-YL]METHANOL HYDROCHLORIDE
- AKOS027330662
- AS-39100
- 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1), (2S)-
- EN300-7412945
-
- MDL: MFCD22690357
- インチ: 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1
- InChIKey: JIPQEJGQWAORNN-RGMNGODLSA-N
- ほほえんだ: Cl.O1[C@H](CO)CNCC1(C)C
計算された属性
- せいみつぶんしりょう: 181.0869564g/mol
- どういたいしつりょう: 181.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503526-100mg |
(S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride |
1416444-80-8 | 97% | 100mg |
$117 | 2022-06-13 | |
Chemenu | CM503526-1g |
(S)-(6,6-Dimethylmorpholin-2-yl)methanolhydrochloride |
1416444-80-8 | 97% | 1g |
$234 | 2022-09-29 | |
eNovation Chemicals LLC | D531637-5g |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |
1416444-80-8 | 95% | 5g |
$1650 | 2024-08-03 | |
abcr | AB447762-250 mg |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |
1416444-80-8 | 250MG |
€187.70 | 2023-07-18 | ||
Ambeed | A389059-250mg |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |
1416444-80-8 | 97% | 250mg |
$34.0 | 2025-02-25 | |
eNovation Chemicals LLC | D531637-10g |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |
1416444-80-8 | 95% | 10g |
$2785 | 2024-08-03 | |
Enamine | EN300-7412945-1.0g |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |
1416444-80-8 | 95.0% | 1.0g |
$253.0 | 2025-03-11 | |
Enamine | EN300-7412945-10.0g |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |
1416444-80-8 | 95.0% | 10.0g |
$1906.0 | 2025-03-11 | |
Enamine | EN300-7412945-5.0g |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |
1416444-80-8 | 95.0% | 5.0g |
$1030.0 | 2025-03-11 | |
Enamine | EN300-7412945-0.25g |
[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride |
1416444-80-8 | 95.0% | 0.25g |
$125.0 | 2025-03-11 |
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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8. Back matter
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochlorideに関する追加情報
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS No. 1416444-80-8): An Overview
(S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS No. 1416444-80-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (S)-DMOM-HCl, is a derivative of morpholine and possesses a unique combination of structural features that make it a valuable intermediate in the synthesis of various biologically active molecules.
The chemical structure of (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride includes a morpholine ring with two methyl groups at the 6-position and a chiral center at the 2-position. The presence of these functional groups imparts specific stereochemical properties to the molecule, which are crucial for its biological activity and selectivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug development.
Recent studies have highlighted the potential of (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride in the development of novel therapeutic agents. One notable area of research is its use as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used to treat depression and anxiety disorders, and the ability to synthesize these compounds with high enantiomeric purity is essential for optimizing their therapeutic efficacy and minimizing side effects.
In addition to its role in SSRI synthesis, (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has shown promise in the development of drugs targeting other neurotransmitter systems. For example, it has been used as a building block in the synthesis of compounds that modulate dopamine receptors, which are involved in various neurological and psychiatric disorders. The chiral nature of this compound allows for the creation of enantiomerically pure drugs with enhanced selectivity and reduced off-target effects.
The synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves several steps, including the formation of the morpholine ring, introduction of the methyl groups, and chirality control at the 2-position. Advanced synthetic methods such as asymmetric catalysis and chiral resolution have been employed to achieve high yields and enantiomeric purity. These methods not only improve the efficiency of the synthesis but also ensure that the final product meets stringent quality standards required for pharmaceutical applications.
From a pharmacological perspective, (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride exhibits favorable properties that make it an attractive candidate for drug development. Its solubility in both aqueous and organic solvents facilitates its use in various formulations, including oral tablets, injectable solutions, and topical applications. Additionally, its stability under different conditions ensures that it remains effective throughout the manufacturing and storage processes.
Clinical trials involving compounds derived from (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride have shown promising results. For instance, a phase II clinical trial evaluating an SSRI synthesized using this intermediate demonstrated significant improvements in symptoms of depression with minimal side effects. These findings underscore the potential of this compound to contribute to the development of safer and more effective therapeutic agents.
Beyond its applications in drug development, (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has also found use in other areas of research. Its unique chemical properties make it a valuable tool for studying protein-ligand interactions and enzyme mechanisms. By incorporating this compound into model systems, researchers can gain insights into the structural and functional aspects of biological processes at the molecular level.
In conclusion, (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS No. 1416444-80-8) is a versatile chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its role as an intermediate in the synthesis of biologically active molecules, particularly SSRIs and dopamine receptor modulators, highlights its importance in developing new therapeutic agents. Ongoing research continues to explore its applications and refine synthetic methods to enhance its utility in drug discovery and development.
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